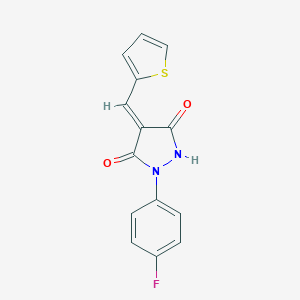
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, also known as Flutazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic agent that is used in the treatment of anxiety disorders, insomnia, and other related conditions. The purpose of
Mécanisme D'action
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione works by binding to the gamma-aminobutyric acid (GABA) receptor in the brain, which enhances the effects of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This results in a calming effect on the central nervous system, which leads to the sedative and anxiolytic properties of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, anticonvulsant activity, and amnesia. These effects are mediated by the binding of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione to the GABA receptor in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its potency as a sedative and anxiolytic agent, which makes it useful in the study of anxiety disorders and other related conditions. However, one of the limitations of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of alcohol withdrawal syndrome and other related conditions, and the exploration of its interactions with other drugs and neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is a potent sedative and anxiolytic agent that has been extensively studied for its therapeutic potential in the treatment of anxiety disorders, insomnia, and other related conditions. Its mechanism of action involves the binding of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione to the GABA receptor in the brain, which enhances the effects of GABA and leads to a calming effect on the central nervous system. While 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has several advantages for use in lab experiments, its potential for abuse and dependence must be considered in the interpretation of experimental results.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione involves the condensation of 2-thienylmethylamine with 4-fluorobenzaldehyde in the presence of acetic acid to form 2-(4-fluorophenyl)-2,3-dihydrothieno[3,4-b][1,4]diazepin-5-one. The resulting compound is then treated with hydrazine hydrate to form 1-(4-fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been extensively studied for its sedative and anxiolytic properties. It has been shown to be effective in the treatment of anxiety disorders, insomnia, and other related conditions. In addition, 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been studied for its potential use in the treatment of alcohol withdrawal syndrome, as well as for its ability to enhance the effects of opioids.
Propriétés
Nom du produit |
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione |
|---|---|
Formule moléculaire |
C14H9FN2O2S |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
(4E)-1-(4-fluorophenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)17-14(19)12(13(18)16-17)8-11-2-1-7-20-11/h1-8H,(H,16,18)/b12-8+ |
Clé InChI |
JEITXJUBDOIWJN-XYOKQWHBSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)F |
SMILES |
C1=CSC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CSC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Solubilité |
43.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301521.png)
![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![ethyl 2-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301532.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301535.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301541.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)